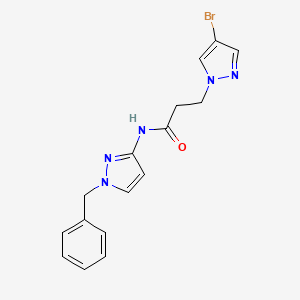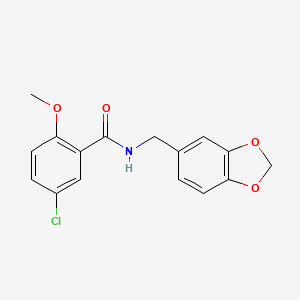
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. The compound is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. In addition, the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has various biochemical and physiological effects. The compound has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in angiogenesis, the process of forming new blood vessels.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. In addition, the compound has been shown to have low toxicity in vitro. However, the compound has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide. One direction is to investigate the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the compound's mechanism of action and identify the specific enzymes and proteins that it targets. Further studies are also needed to evaluate the compound's safety and efficacy in vivo.
Synthesis Methods
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has been synthesized using different methods. One of the most common methods involves the reaction of 1-benzyl-3-chloropyrazole with 4-bromo-1H-pyrazole in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). The resulting product is then treated with 3-bromopropionyl chloride to obtain N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has been researched for its potential biological and pharmacological properties. Studies have shown that the compound has anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, the compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-3-(4-bromopyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-14-10-18-21(12-14)9-7-16(23)19-15-6-8-22(20-15)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZLWHAEOHFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Benzyl-1H-pyrazol-3-YL)-3-(4-bromo-1H-pyrazol-1-YL)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)